molecular formula C21H19BrN2O4S B5006699 N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B5006699
分子量: 475.4 g/mol
InChIキー: QHCNGXCNQWSXSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small-molecule inhibitor of the receptor tyrosine kinase (RTK) fibroblast growth factor receptor 4 (FGFR4). This compound has been shown to have potential therapeutic benefits in various diseases, including cancer, metabolic disorders, and liver diseases.

作用機序

N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of FGFR4, which is a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival. FGFR4 is overexpressed in many types of cancer and has been implicated in the development and progression of various diseases, including metabolic disorders and liver diseases. By inhibiting FGFR4, this compound can block the downstream signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth, improved glucose metabolism, and reduced liver fibrosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of glucose metabolism, and the reduction of liver fibrosis and inflammation. In cancer, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion. In metabolic disorders, this compound can improve insulin sensitivity and reduce body weight. In liver diseases, this compound can reduce liver fibrosis and inflammation by inhibiting the activation of hepatic stellate cells and reducing the expression of proinflammatory cytokines.

実験室実験の利点と制限

One of the main advantages of N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its specificity for FGFR4, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility and bioavailability, which can limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which can affect the safety and efficacy of the compound.

将来の方向性

There are several future directions for the research and development of N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to improve the solubility and bioavailability of the compound, which can enhance its effectiveness in vivo. Another direction is to explore the potential of this compound in combination therapy with other drugs, which can enhance its therapeutic benefits and reduce the potential for off-target effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in various diseases.

合成法

The synthesis of N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-bromobenzonitrile with 4-methoxyaniline to form 4-bromo-N-(4-methoxyphenyl)benzamide, followed by the reaction of the resulting compound with phenylsulfonyl chloride to form N-(4-bromo-2-(phenylsulfonyl)phenyl)-4-methoxybenzamide. The final step involves the reaction of the resulting compound with glycine ethyl ester hydrochloride to form this compound.

科学的研究の応用

N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its therapeutic potential in various diseases, including cancer, metabolic disorders, and liver diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting FGFR4, which is overexpressed in many types of cancer. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce body weight in animal models of obesity and type 2 diabetes. In liver diseases, this compound has been shown to reduce liver fibrosis and inflammation in animal models of nonalcoholic steatohepatitis (NASH) and liver cancer.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-19-13-9-17(10-14-19)23-21(25)15-24(18-11-7-16(22)8-12-18)29(26,27)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCNGXCNQWSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。